Cas no 25370-42-7 (Ethyl 4-(2-naphthyl)-4-oxobutyrate)

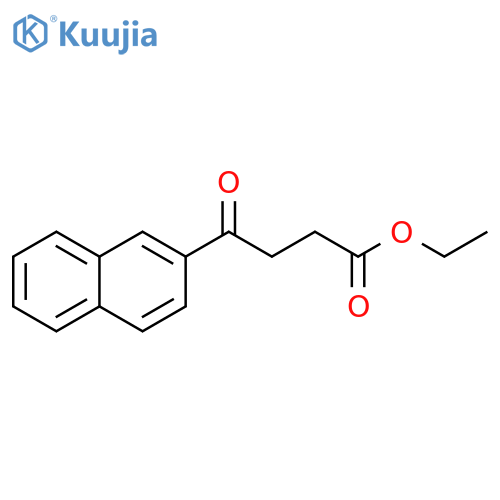

25370-42-7 structure

商品名:Ethyl 4-(2-naphthyl)-4-oxobutyrate

Ethyl 4-(2-naphthyl)-4-oxobutyrate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(2-naphthyl)-4-oxobutyrate

- ethyl 4-naphthalen-2-yl-4-oxobutanoate

- 3-<<2>Naphthoyl>-propionsaeure-aethylester

- 4-[2]Naphthyl-4-oxo-buttersaeure-aethylester

- 4-[2]naphthyl-4-oxo-butyric acid ethyl ester

- 4-Oxo-4-(naphthyl-2)-butansaeure-ethylester

- Ethyl 4-(2-naphthyl)-4-oxobutanoate

- ETHYL4-(2-NAPHTHYL)-4-OXOBUTYRATE

- AE-562/12222381

- 25370-42-7

- AKOS005942355

- ETHYL 4-(NAPHTHALEN-2-YL)-4-OXOBUTANOATE

- DTXSID80405332

- MFCD01320266

-

- MDL: MFCD01320266

- インチ: InChI=1S/C16H16O3/c1-2-19-16(18)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11H,2,9-10H2,1H3

- InChIKey: FFTMDHCVDHYHPF-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1

計算された属性

- せいみつぶんしりょう: 256.11000

- どういたいしつりょう: 256.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 324

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- PSA: 43.37000

- LogP: 3.36580

Ethyl 4-(2-naphthyl)-4-oxobutyrate セキュリティ情報

Ethyl 4-(2-naphthyl)-4-oxobutyrate 税関データ

- 税関コード:2918300090

- 税関データ:

中国税関コード:

2918300090概要:

2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Ethyl 4-(2-naphthyl)-4-oxobutyrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM258442-1g |

Ethyl 4-(2-naphthyl)-4-oxobutyrate |

25370-42-7 | 95% | 1g |

$298 | 2021-08-18 | |

| Chemenu | CM258442-5g |

Ethyl 4-(2-naphthyl)-4-oxobutyrate |

25370-42-7 | 95% | 5g |

$1089 | 2024-07-28 | |

| Chemenu | CM258442-5g |

Ethyl 4-(2-naphthyl)-4-oxobutyrate |

25370-42-7 | 95% | 5g |

$1089 | 2021-08-18 | |

| abcr | AB367768-2 g |

Ethyl 4-(2-naphthyl)-4-oxobutyrate, 97%; . |

25370-42-7 | 97% | 2g |

€1047.40 | 2023-04-26 | |

| Fluorochem | 207774-2g |

Ethyl 4-(2-naphthyl)-4-oxobutyrate |

25370-42-7 | 97% | 2g |

£613.00 | 2022-03-01 | |

| Ambeed | A767404-1g |

Ethyl 4-(2-naphthyl)-4-oxobutyrate |

25370-42-7 | 95+% | 1g |

$319.0 | 2024-04-20 | |

| A2B Chem LLC | AD56700-5g |

Ethyl 4-(2-naphthyl)-4-oxobutyrate |

25370-42-7 | 97% | 5g |

$1650.00 | 2024-04-20 | |

| Crysdot LLC | CD12091268-1g |

Ethyl 4-(2-naphthyl)-4-oxobutyrate |

25370-42-7 | 95+% | 1g |

$316 | 2024-07-24 | |

| Crysdot LLC | CD12091268-5g |

Ethyl 4-(2-naphthyl)-4-oxobutyrate |

25370-42-7 | 95+% | 5g |

$1156 | 2024-07-24 | |

| abcr | AB367768-1 g |

Ethyl 4-(2-naphthyl)-4-oxobutyrate, 97%; . |

25370-42-7 | 97% | 1g |

€633.40 | 2023-04-26 |

Ethyl 4-(2-naphthyl)-4-oxobutyrate 関連文献

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

25370-42-7 (Ethyl 4-(2-naphthyl)-4-oxobutyrate) 関連製品

- 94-02-0(Ethyl benzoylacetate)

- 33166-79-9(Ethyl 3-oxo-3-(m-tolyl)propanoate)

- 25333-24-8(methyl 4-oxo-4-phenyl-butanoate)

- 27835-00-3(ethyl 3-(4-methylphenyl)-3-oxopropanoate)

- 62071-76-5(1-Naphthalenepropanoicacid, b-oxo-, ethyl ester)

- 1501-04-8(Methyl 5-Oxo-5-phenylpentanoate)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:25370-42-7)Ethyl 4-(2-naphthyl)-4-oxobutyrate

清らかである:99%

はかる:1g

価格 ($):287.0